zirconium(IV) isopropoxide isopropanol

Description

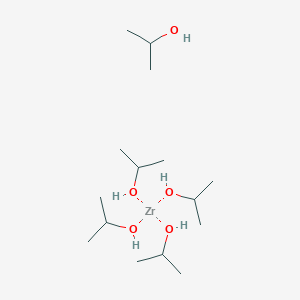

Structure

3D Structure of Parent

Properties

IUPAC Name |

propan-2-ol;zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C3H8O.Zr/c5*1-3(2)4;/h5*3-4H,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVICDBMBMSJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H40O5Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14717-56-7 | |

| Record name | Tetrakis(isopropoxy)zirconium(IV)*isopropanol adduct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Zirconium(IV) Isopropoxide Isopropanol Complex: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of zirconium(IV) isopropoxide isopropanol complex, a versatile precursor with significant applications in materials science, catalysis, and the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, synthesis methodologies, and practical applications of this important organometallic compound.

Unveiling the Molecular Architecture: Chemical Structure and Properties

This compound complex, with the chemical formula Zr(OCH(CH₃)₂)₄·(CH₃)₂CHOH, is a white crystalline solid that is highly sensitive to moisture.[1][2] This sensitivity necessitates handling and storage in a dry, inert atmosphere to prevent hydrolysis and maintain its chemical integrity.[1] The central zirconium atom is in the +4 oxidation state, coordinated to four isopropoxide ligands. An additional molecule of isopropanol is complexed to the zirconium center, completing its coordination sphere.[3][4]

The molecular structure of this complex has been confirmed by single-crystal X-ray diffraction, and the crystallographic data are available in the Cambridge Structural Database under the identifier JETWOU.[5] Understanding this structure is paramount, as it dictates the reactivity and subsequent application of the complex, particularly in sol-gel processes where the hydrolysis and condensation reactions are initiated at the zirconium center.

Key Physicochemical Properties:

| Property | Value | References |

| Molecular Formula | C₁₅H₃₆O₅Zr | [2] |

| Molecular Weight | 387.67 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | Decomposes | [2] |

| Solubility | Soluble in hot isopropanol, warm hexane, and toluene | [2] |

| Sensitivity | Moisture sensitive | [1][2] |

Synthesis and Characterization: A Field-Proven Protocol

The synthesis of high-purity this compound complex is crucial for its effective use in various applications. Commercial batches can exhibit variability in color and purity, often necessitating recrystallization before use.[3] A reliable and reproducible synthesis method starts from zirconium(IV) chloride and proceeds via an ammonia-mediated reaction in a toluene and isopropanol solvent system.[3][6]

Synthesis Mechanism and Rationale

The synthesis involves the reaction of zirconium(IV) chloride with isopropanol in the presence of a base, typically ammonia, to neutralize the hydrochloric acid byproduct. The choice of the ammonia route is advantageous due to the high purity and economical nature of the starting material (ZrCl₄), the volatility of excess ammonia, and the ease of removing the ammonium chloride byproduct by filtration.[6] The reaction proceeds as follows:

ZrCl₄ + 4 (CH₃)₂CHOH + 4 NH₃ → Zr(OCH(CH₃)₂)₄ + 4 NH₄Cl

The zirconium(IV) isopropoxide then forms a stable complex with an additional molecule of isopropanol from the solvent.

Experimental Workflow: Synthesis of this compound Complex

Caption: A step-by-step workflow for the synthesis of this compound complex.

Detailed Synthesis Protocol

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

Toluene, anhydrous

-

Isopropanol, anhydrous

-

Ammonia solution in isopropanol (e.g., 2 M) or anhydrous ammonia gas

-

Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure: [3]

-

Under an inert atmosphere, charge a Schlenk flask with zirconium(IV) chloride and anhydrous toluene.

-

Cool the suspension in a water bath.

-

Slowly add the ammonia/isopropanol solution dropwise to the stirred suspension. The reaction is exothermic and should be controlled by the rate of addition.[3]

-

After the addition is complete, continue stirring at room temperature for at least one hour to ensure the reaction goes to completion.

-

Remove the precipitated ammonium chloride by filtration under inert atmosphere using a Schlenk filter.

-

Remove the solvent from the filtrate under reduced pressure.

-

Redissolve the crude product in a minimal amount of a hot mixture of toluene and isopropanol (typically a 3:1 ratio).[6]

-

Allow the solution to cool slowly to room temperature, followed by further cooling to induce crystallization.

-

Isolate the white crystalline product by filtration and wash with a small amount of cold, anhydrous isopropanol.

-

Dry the product under vacuum at room temperature to obtain pure this compound complex. Note that drying at elevated temperatures can lead to the loss of the coordinated isopropanol molecule.[3]

Characterization Techniques

The purity and identity of the synthesized complex are critical and can be confirmed using several analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and purity of the complex. The ¹H NMR spectrum in C₆D₆ typically shows distinct signals for the isopropoxide and the coordinated isopropanol protons. The integration of these signals can confirm the 4:1 stoichiometry of isopropoxide to isopropanol.[5][6]

-

Single-Crystal X-ray Diffraction (SC-XRD): This technique provides definitive proof of the molecular structure, including bond lengths and angles.[5]

-

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal decomposition of the complex, providing information on its thermal stability and the nature of the decomposition products.[7]

Typical ¹H NMR Data (500 MHz, C₆D₆): [5]

| Chemical Shift (δ) | Multiplicity | Assignment |

| ~6.0-5.5 ppm | broad singlet | OH of coordinated isopropanol |

| ~5.5-4.0 ppm | multiplet | CH of isopropoxide and isopropanol |

| ~2.0-1.0 ppm | doublet | CH₃ of isopropoxide and isopropanol |

Applications in Research and Development

This compound complex is a key precursor in the synthesis of various zirconium-based materials due to its high reactivity and solubility in organic solvents.[1]

Precursor for Zirconia (ZrO₂) Nanomaterials

One of the primary applications of this complex is in the sol-gel synthesis of zirconium dioxide (zirconia) nanoparticles.[8][9][10] The sol-gel process involves the controlled hydrolysis and condensation of the alkoxide precursor.[10]

Sol-Gel Process for Zirconia Nanoparticles:

Caption: A schematic representation of the sol-gel process for synthesizing zirconia nanoparticles.

The size, morphology, and crystalline phase of the resulting zirconia nanoparticles can be precisely controlled by adjusting reaction parameters such as the precursor concentration, water-to-alkoxide ratio, pH, and calcination temperature.[11] These zirconia nanoparticles have found applications in various biomedical fields.[12]

Role in Drug Delivery Systems

Zirconium-based materials, particularly zirconia nanoparticles and metal-organic frameworks (MOFs), are emerging as promising platforms for drug delivery.[7][13] Zirconia is considered a biocompatible material, making it suitable for in-vivo applications.[14]

-

Zirconia Nanoparticles as Drug Carriers: The high surface area and tunable surface chemistry of zirconia nanoparticles allow for the loading of various therapeutic agents. Their stability and biocompatibility make them attractive for targeted drug delivery and controlled release applications.[12][13]

-

Zirconium-Based MOFs for Drug Encapsulation: Zirconium(IV) isopropoxide can serve as a precursor for the synthesis of zirconium-based MOFs. These porous materials can encapsulate large quantities of drugs and release them in a controlled manner, often in response to specific stimuli like pH changes.[7][15]

Catalysis in Organic Synthesis

Zirconium alkoxides, including the isopropoxide complex, are effective catalysts in a variety of organic transformations.[2][16][17] They can act as Lewis acids to activate substrates and facilitate reactions such as:

-

Polymerization: Catalyzing the ring-opening polymerization of lactones to produce biodegradable polyesters like polylactic acid (PLA).[13]

-

Condensation Reactions: Promoting aldol and Knoevenagel condensations.

-

Oxidation and Reduction Reactions: Acting as catalysts or catalyst supports in various redox reactions.

The low toxicity and affordability of zirconium make it an attractive alternative to more toxic and expensive metal catalysts.[16]

Safety and Handling: A Self-Validating System

This compound complex is a moisture-sensitive and potentially pyrophoric solid, especially in finely divided form.[1][8] Therefore, strict adherence to safety protocols is mandatory.

Core Safety Directives:

-

Inert Atmosphere Handling: All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent contact with air and moisture.[18][19][20]

-

Personal Protective Equipment (PPE): Appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield, must be worn at all times.[20][21]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

-

Fire Safety: In case of fire, use a Class D fire extinguisher (for combustible metals). DO NOT use water, carbon dioxide, or halogenated extinguishing agents, as they can react violently with the compound.[22]

Incompatible Materials: [22]

-

Water and moisture

-

Strong oxidizing agents

-

Acids

-

Halogenated hydrocarbons

Toxicity and Biocompatibility:

While zirconium compounds are generally considered to have low toxicity, prolonged exposure to zirconium dust can cause skin and lung granulomas.[5][23] The biocompatibility of materials derived from zirconium alkoxides, such as zirconia, is generally good, which is a key advantage for their use in biomedical applications.[14][24] However, a thorough toxicological assessment of any new zirconium-based material intended for pharmaceutical use is essential.[15][23]

Conclusion

This compound complex is a cornerstone precursor in the synthesis of advanced zirconium-based materials. Its well-defined structure and reactivity enable precise control over the properties of the final products, making it an invaluable tool for researchers and scientists in diverse fields. From the fabrication of high-performance ceramics to the development of innovative drug delivery systems, the potential of this versatile compound continues to expand. A thorough understanding of its chemistry, coupled with stringent adherence to safe handling protocols, is the key to unlocking its full potential in scientific and industrial applications.

References

-

Dhaene, E., Seno, C., & De Roo, J. (2024). Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. Dalton Transactions. [Link]

-

Mosa, R. B., Nasui, M., Petrisor, T. Jr., & Gabor, M. S. (2025). Synthesis, crystal structure and thermal decomposition of Zr6O4(OH)4(CH3CH2COO)12. ResearchGate. [Link]

-

Dhaene, E., Seno, C., & De Roo, J. (2023). Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. ChemRxiv. [Link]

-

Dhaene, E., Seno, C., & De Roo, J. (2023). Synthesis of Zirconium(IV) and Hafnium(IV) isopropoxide and tert-butoxide. ChemRxiv. [Link]

-

Ahmadi, A., & Khosravi, A. (2023). A Review of Toxicity Studies of Zirconium and Its Derivatives. Brieflands. [Link]

-

Environmental Health and Safety, University of California, Santa Barbara. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from [Link]

-

Reyes-López, S. Y., et al. (2025). Zirconium Oxide Structure Prepared by the Sol-Gel Route: I, The Role of the Alcoholic Solvent. ResearchGate. [Link]

-

Jones, C. W., et al. (2022). Synthesis of Heterometallic Zirconium Alkoxide Single-Source Precursors for Bimetallic Oxide Deposition. Inorganic Chemistry. [Link]

-

Royal Society of Chemistry. (2024). Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. Dalton Transactions. [Link]

-

Al-Hada, N. M., et al. (2022). Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past. National Institutes of Health. [Link]

-

Ahmadi, A., & Khosravi, A. (2023). A Review of Toxicity Studies of Zirconium and Its Derivatives. ResearchGate. [Link]

-

Jones, C. W., et al. (2022). Synthesis of Heterometallic Zirconium Alkoxide Single-Source Precursors for Bimetallic Oxide Deposition. ACS Publications. [Link]

-

Chen, L., Cotton, F. A., & Wojtczak, W. A. (2025). Zirconium Clusters from the Reaction of ZrCl 4 with HSnBu 3 Followed by Addition of Phosphines: Zr 6 Cl 14 H 4 (PR 3 ) 4 Compounds. ResearchGate. [Link]

-

Dhaene, E., Seno, C., & De Roo, J. (2023). Synthesis of Zirconium(IV) and Hafnium(IV) isopropoxide and tert-butoxide. ChemRxiv. [Link]

-

Livage, J. (2025). The thermal decomposition of zirconium oxyhydroxide. ResearchGate. [Link]

-

Al-Shammari, A. M., et al. (n.d.). Characterization and toxicology evaluation of zirconium oxide nanoparticles on the embryonic development of zebrafish, Danio rerio. PubMed. [Link]

-

Chen, E. Y.-X., et al. (2023). A Highly Active and Selective Zirconium-Based Catalyst System for the Industrial Production of Poly(lactic acid). ACS Catalysis. [Link]

-

Environmental Health & Safety, University of Washington. (2023). Requirements for Pyrophoric Research. Retrieved from [Link]

-

Clearfield, A., & Herak, R. (2025). The crystal chemistry of zirconium sulphates. VI. The structure of α-Zr(SO4)2. ResearchGate. [Link]

-

Kumari, N., et al. (2022). Zirconia-based nanomaterials: recent developments in synthesis and applications. Nanoscale Advances. [Link]

-

Kiprof, P., et al. (2025). The new type of [Zr-6(mu(3)-O)(4)(mu(3)-OH)(4)] cluster core: Crystal structure and spectral characterization of [Zr6O4(OH)(4)(OOCR)(12)] (R = Bu-t, C(CH3)(2)Et). ResearchGate. [Link]

-

Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]

-

Tan, W. K., et al. (n.d.). Synthesis of Zirconium Oxide Nanoparticle by Sol-Gel Technique. ResearchGate. [Link]

-

Poompradub, S., et al. (2023). Investigation on the physical properties and biocompatibility of zirconia–alumina-silicate@diopside composite materials and its in vivo toxicity study in embryonic zebrafish. RSC Publishing. [Link]

-

Kumar, A., & Kumar, A. (n.d.). Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review. RSC Publishing. [Link]

-

McGill University. (2021). WORKING WITH PYROPHORIC COMPOUNDS. Retrieved from [Link]

-

Sembiring, S., et al. (2018). Sol-gel synthesis of zirconia-based nanoparticles from the side product of tin mining. E3S Web of Conferences. [Link]

-

V., et al. (2016). Biocompatibility study of lithium disilicate and zirconium oxide ceramics for esthetic dental abutments. National Institutes of Health. [Link]

-

Ikariya, T., & Shibasaki, M. (2025). Zirconium Alkoxides in Catalysis. ResearchGate. [Link]

-

Azis, Y., et al. (2018). Nano ZrO 2 Synthesis by Extraction of Zr(IV) from ZrO(NO 3 ) 2 by PC8A, and Determination of Extraction Impurities by ICP-MS. MDPI. [Link]

-

Dhaene, E., Seno, C., & De Roo, J. (2024). Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. ChemRxiv. [Link]

Sources

- 1. 2171-98-4 CAS MSDS (this compound COMPLEX) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biocompatibility study of lithium disilicate and zirconium oxide ceramics for esthetic dental abutments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. cmu.edu [cmu.edu]

- 20. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 21. ehs.utexas.edu [ehs.utexas.edu]

- 22. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 23. brieflands.com [brieflands.com]

- 24. Investigation on the physical properties and biocompatibility of zirconia–alumina-silicate@diopside composite materials and its in vivo toxicity study in embryonic zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Zirconium(IV) Isopropoxide Isopropanol Adduct: Properties, Reactivity, and Characterization

This guide provides a comprehensive technical overview of the zirconium(IV) isopropoxide isopropanol adduct, a pivotal precursor in advanced materials science. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its unique properties and experimental protocols. Herein, we explore the core physicochemical characteristics, reactivity, and essential characterization workflows for this versatile organometallic compound.

Introduction: The Significance of a Versatile Precursor

Zirconium(IV) isopropoxide, complexed with a molecule of isopropanol (Zr(OCH(CH₃)₂)₄·(CH₃)₂CHOH), stands as a cornerstone in the synthesis of high-purity zirconium-based materials. Its utility stems from its high reactivity and solubility in organic solvents, which allows for precise control over the formation of nanostructured zirconia (ZrO₂), hybrid polymers, and advanced ceramic coatings.[1] This adduct is particularly favored in sol-gel processes, atomic layer deposition (ALD), and chemical vapor deposition (CVD), where the controlled hydrolysis and thermal decomposition pathways are paramount for fabricating materials with tailored properties, such as high mechanical strength and chemical durability.[2] Understanding the fundamental properties of this adduct is therefore critical for the reproducible and scalable synthesis of these advanced materials.[3]

Physicochemical Properties: A Quantitative Overview

The physical state and solubility of the this compound adduct are defining features that dictate its handling, storage, and application. As a moisture-sensitive, crystalline solid, it requires careful handling under inert atmosphere to prevent premature hydrolysis.[4][5]

| Property | Value | Citation(s) |

| Chemical Formula | C₁₅H₃₆O₅Zr (or Zr(OCH(CH₃)₂)₄ · (CH₃)₂CHOH) | [1] |

| Molecular Weight | 387.67 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [4][5] |

| Boiling Point | Decomposes upon heating | [1] |

| Solubility | Soluble in hot isopropanol, warm hexane, and toluene | [6][7][8] |

| Sensitivity | Moisture sensitive | [1][5] |

| CAS Number | 14717-56-7 | [1][5] |

Note: The compound tends to precipitate from solutions over time.[6][8]

Chemical Reactivity and Mechanistic Pathways

The chemical behavior of this compound adduct is dominated by the electrophilicity of the zirconium center and its tendency to expand its coordination number, making the isopropoxide ligands susceptible to nucleophilic attack. This reactivity is the basis for its primary applications in materials synthesis.

Hydrolysis: The Foundation of Sol-Gel Synthesis

Hydrolysis is the most critical reaction for this compound, forming the basis of the sol-gel process to produce zirconia.[9] The reaction proceeds via a nucleophilic substitution mechanism where water molecules attack the zirconium center. This leads to the stepwise replacement of isopropoxide (-OⁱPr) groups with hydroxyl (-OH) groups and the liberation of isopropanol. Subsequent condensation reactions between hydroxylated zirconium species or between hydroxyl and remaining alkoxide groups form Zr-O-Zr oxo bridges, building the inorganic zirconia network.[7][10][11]

The overall process can be summarized as:

-

Hydrolysis: Zr(OⁱPr)₄ + x H₂O → Zr(OⁱPr)₄₋ₓ(OH)ₓ + x ⁱPrOH

-

Condensation (Oxolation/Alcoxolation): 2 Zr(OⁱPr)₄₋ₓ(OH)ₓ → (OⁱPr)₄₋ₓ(OH)ₓ₋₁Zr-O-Zr(OⁱPr)₄₋ₓ(OH)ₓ₋₁ + H₂O or ⁱPrOH

The causality for controlling this reaction is paramount; uncontrolled, rapid addition of water leads to immediate precipitation of hydrous zirconium oxide.[12] Therefore, the reaction is typically controlled by slow, in-situ generation of water or by using substoichiometric amounts to favor the formation of a stable colloidal "sol."

Alcoholysis (Alcohol Interchange)

Zirconium(IV) isopropoxide can undergo alcoholysis, an equilibrium reaction where the isopropoxide ligands are exchanged with other alkoxy groups by reacting with a different alcohol.[13] This process is often used to synthesize other zirconium alkoxides which may be less common or more difficult to prepare directly.[14][15]

Zr(OⁱPr)₄ + 4 R'OH ⇌ Zr(OR')₄ + 4 ⁱPrOH

The equilibrium can be driven to completion by removing the more volatile alcohol (in this case, isopropanol, b.p. 82.6 °C) via distillation.[16] This provides a versatile synthetic route to a variety of zirconium alkoxide precursors with different steric and electronic properties, thereby influencing their subsequent hydrolysis-condensation kinetics.

Thermal Decomposition

Upon heating, the this compound adduct undergoes thermal decomposition. The coordinated isopropanol molecule is typically lost at lower temperatures.[3][17] At higher temperatures, the zirconium isopropoxide itself decomposes, ultimately yielding solid zirconium oxide (ZrO₂), carbon monoxide, and carbon dioxide as the primary hazardous decomposition products. Thermogravimetric analysis (TGA) reveals this process occurs in distinct steps, corresponding to the loss of the isopropanol adduct followed by the decomposition of the alkoxide ligands.[18] This controlled decomposition is leveraged in CVD and ALD to deposit thin films of zirconia.

Experimental Protocols for Characterization

The sensitive nature of this compound necessitates rigorous and validated protocols to ensure data integrity. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent moisture contamination.[19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the identity and purity of the adduct. 1H and 13C NMR spectra provide characteristic signals for the isopropoxide ligands and the coordinated isopropanol molecule.[17]

1H NMR (500 MHz, C₆D₆): δ ~5.5-6.0 (br s, 1H, -OH of coordinated ⁱPrOH), δ ~4.0-5.5 (br s, 5H, -CH of OⁱPr and coordinated ⁱPrOH), δ ~1.0-2.0 (br s, 30H, -CH₃ of OⁱPr and coordinated ⁱPrOH).[3] 13C NMR (125 MHz, C₆D₆): δ ~69.7 ( -CH), δ ~26.6 (-CH₃).[3]

Step-by-Step Protocol for NMR Sample Preparation:

-

Environment: Perform all steps inside a nitrogen- or argon-filled glovebox.

-

Solvent Preparation: Use deuterated benzene (C₆D₆) or toluene-d₈ that has been dried over molecular sieves (4 Å) and degassed to remove dissolved oxygen and water.[21]

-

Sample Weighing: Weigh approximately 10-15 mg of the zirconium adduct directly into a clean, dry vial. The causality here is that a sufficient concentration is needed for a good signal-to-noise ratio, especially for 13C NMR.[11]

-

Dissolution: Add ~0.6-0.7 mL of the dried, deuterated solvent to the vial and gently swirl to dissolve the sample completely.

-

Filtration: Filter the solution through a pipette packed with a small plug of dry glass wool directly into a clean, oven-dried NMR tube. This step is critical to remove any microscopic solid impurities that would degrade the magnetic field homogeneity and result in poor spectral resolution.

-

Capping: Securely cap the NMR tube with a tight-fitting cap (e.g., a J. Young's valve tube for highly sensitive samples) before removing it from the glovebox.

-

Analysis: Acquire the spectrum immediately. Use the residual solvent peak as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the molecule, confirming the presence of C-H, C-O, and Zr-O bonds. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is a key indicator of a non-hydrolyzed, pure sample.

Step-by-Step Protocol for FT-IR Sample Preparation (Nujol Mull):

-

Environment: As with NMR, all sample handling must be performed in a glovebox.

-

Sample Grinding: Place 5-10 mg of the crystalline adduct into a clean, dry agate mortar. Grind the sample to a very fine, consistent powder. This is a self-validating step; reducing the particle size to below the wavelength of the IR radiation minimizes light scattering and produces sharp, well-defined absorption bands.[4]

-

Mull Creation: Add 1-2 drops of dry mineral oil (Nujol) to the ground powder and continue to grind until a smooth, translucent paste is formed.

-

Sample Mounting: Transfer a small amount of the mull onto one face of a dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate using a spatula. Place a second salt plate on top and gently press and rotate to spread the mull into a thin, uniform film.

-

Analysis: Mount the plates in the spectrometer's sample holder and acquire the spectrum. A background spectrum of clean plates should be taken first.

-

Cleaning: After analysis, immediately disassemble the plates and clean them thoroughly with a dry solvent (e.g., hexane or chloroform) followed by ethanol, and dry completely to prevent damage to the salt plates.[4]

Safety and Handling

This compound adduct is a flammable solid that is irritating to the eyes, skin, and respiratory system.[4] It is also highly sensitive to moisture.

-

Handling: Always handle in a well-ventilated area, preferably within an inert atmosphere glovebox or fume hood.[22] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and nitrile gloves.[22] Avoid inhalation of dust and contact with skin or eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and moisture.[4] The container should be stored under an inert gas (e.g., nitrogen or argon).

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[22] Do not release into the environment.[4]

Conclusion

This compound adduct is a compound whose utility is intrinsically linked to its chemical reactivity. By understanding its core physical and chemical properties—from its moisture sensitivity to its well-defined pathways of hydrolysis and thermal decomposition—researchers can effectively harness its potential as a precursor for a new generation of advanced materials. The experimental protocols outlined in this guide provide a validated framework for the reliable characterization of this adduct, ensuring both the integrity of the material and the reproducibility of the synthetic outcomes derived from it.

References

- Vertex AI Search. (2026). Zirconium(IV)

- Echemi.com. (n.d.). ZIRCONIUM(IV)

- ChemBK. (2024). This compound - Physico-chemical Properties.

- Vertex AI Search. (2025). Zirconium(IV)

- Sigma-Aldrich. (n.d.). This compound complex 99.9% trace metals basis.

- Ereztech. (n.d.). Zirconium Isopropoxide isopropanol complex | Tetrakis(isopropoxy)zirconium(IV)isopropanol adduct | C15H36O5Zr.

- Dalton Transactions. (2024). Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide.

- Thermo Fisher Scientific. (n.d.). This compound complex, Thermo Scientific Chemicals.

- Thermo Fisher Scientific. (n.d.). This compound complex, Thermo Scientific Chemicals 10 g.

- ResearchGate. (n.d.). How can we take the NMR of a moisture sensitive compound?.

- ChemicalBook. (n.d.). This compound CAS#: 14717-56-7.

- Organomation. (n.d.).

- ResearchGate. (n.d.). Hydrolysis reaction of a metal alkoxide.

- ChemRxiv. (2023). Synthesis of Zirconium(IV) and Hafnium(IV) isopropoxide and tert-butoxide.

- University of Cambridge. (n.d.).

- University of Arizona. (n.d.). How to make an NMR sample.

- ResearchGate. (2025). Zirconium Oxide Structure Prepared by the Sol-Gel Route: I, The Role of the Alcoholic Solvent.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Dalton Transactions. (2024). Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide.

- PubMed Central (PMC). (2022). Synthesis of Heterometallic Zirconium Alkoxide Single-Source Precursors for Bimetallic Oxide Deposition.

- Sigma-Aldrich. (n.d.). This compound complex 99.9% trace metals basis.

- ChemRxiv. (2023). Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide.

- Google Patents. (n.d.). US3754011A - Method for the preparation of zirconium,hafnium and thorium alkoxides.

- ResearchGate. (n.d.). TGA curves: a zirconium (IV) isopropoxide and b ZrP.

- Wikipedia. (n.d.). Transition metal alkoxide complex.

Sources

- 1. This compound complex, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2171-98-4 CAS MSDS (this compound COMPLEX) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Zirconium Isopropoxide isopropanol complex | Tetrakis(isopropoxy)zirconium(IV)isopropanol adduct | C15H36O5Zr - Ereztech [ereztech.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Metal Oxide Alkoxide Polymers. Part III. The Hydrolysis of Secondary and Tertiary Alkoxides of Zirconium (Journal Article) | OSTI.GOV [osti.gov]

- 8. This compound CAS#: 14717-56-7 [m.chemicalbook.com]

- 9. This compound COMPLEX CAS#: 2171-98-4 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. trace.tennessee.edu [trace.tennessee.edu]

- 14. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]

- 15. US3754011A - Method for the preparation of zirconium,hafnium and thorium alkoxides - Google Patents [patents.google.com]

- 16. Transition metal alkoxide complex - Wikipedia [en.wikipedia.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. organomation.com [organomation.com]

- 21. Synthesis of Heterometallic Zirconium Alkoxide Single-Source Precursors for Bimetallic Oxide Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

solubility of zirconium(IV) isopropoxide isopropanol in organic solvents

An In-Depth Technical Guide to the Solubility of Zirconium(IV) Isopropoxide Isopropanol Complex in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound complex, Zr(OCH(CH₃)₂)₄·(CH₃)₂CHOH, is a pivotal organometallic precursor in the synthesis of advanced materials such as high-purity zirconium oxides, advanced ceramics, and functional coatings through sol-gel and chemical vapor deposition (CVD) techniques.[1] The efficacy of these solution-based processes is fundamentally dependent on the solubility characteristics of the precursor. This guide provides a comprehensive analysis of the solubility of this compound complex in various organic solvents, discusses the critical factors influencing solubility, and presents a rigorous, field-proven protocol for its experimental determination. The extreme moisture sensitivity of this compound, which dictates all handling and experimental design, is a central theme throughout this document.[1][2]

Core Concepts in the Solubility of a Metal Alkoxide Precursor

This compound complex is a white crystalline solid that is highly reactive with water.[1] Its solubility is not merely a physical constant but a dynamic property influenced by molecular structure, solvent interactions, and environmental conditions.

-

Molecular Structure and Association: Metal alkoxides often exist not as simple monomers but as associated oligomeric or polymeric structures in solution, a tendency that directly impacts their solubility.[2][3] The isopropoxide ligands, with their branched alkyl groups, provide a degree of steric hindrance that enhances volatility and solubility in non-polar solvents compared to simpler alkoxides like methoxides.[3] The adducted isopropanol molecule can also participate in hydrogen bonding, influencing interactions with protic or polar solvents.

-

The Critical Role of Anhydrous Conditions: The most significant chemical property of zirconium(IV) isopropoxide is its propensity for hydrolysis.[1][2] Exposure to even trace amounts of moisture initiates an irreversible reaction, forming zirconium hydroxides and oxides, which are insoluble and precipitate from the solution. This not only reduces the effective concentration of the precursor but can also lead to defects in the final material. Therefore, all handling and solubility determinations must be performed under a strictly controlled inert atmosphere (e.g., argon or nitrogen).[1][4]

-

Solution Stability: Even in anhydrous solvents, solutions of this compound complex may exhibit limited stability, with a tendency to precipitate over time.[5][6][7][8][9] This may be due to slow oligomerization or other solution-state transformations. For applications requiring long-term stability, it is often advisable to prepare solutions fresh.

Solubility Profile in Common Organic Solvents

Quantitative solubility data for this complex is not extensively published, largely due to its reactivity and commercial variability.[4][10] However, qualitative data from technical datasheets and synthetic literature provides a solid foundation for solvent selection.

Table 1: Qualitative Solubility of this compound Complex

| Solvent | Temperature | Solubility | Notes |

| Isopropanol | Hot / Warm | Soluble | The complex can be recrystallized from isopropanol, though large volumes may be required, suggesting solubility at room temperature is limited but increases significantly with heat.[4][10] |

| Hexane | Warm | Soluble | A common non-polar solvent for dissolving the complex.[5][6][7][8] |

| Toluene | Warm | Soluble | An aromatic solvent that readily dissolves the complex, especially when warm.[5][6][7][8] Recrystallization from a toluene/isopropanol mixture is reported to be highly effective.[4][10] |

The recurring qualification of "warm" or "hot" indicates a strong positive correlation between temperature and solubility. Researchers must experimentally determine solubility at their specific process temperature.

Key Factors Influencing Solubility

Several interconnected variables dictate the solubility of the complex. Understanding these factors is crucial for repeatable and successful experimental outcomes.

-

Temperature: As evidenced by the data, temperature is a primary driver of solubility. Increasing the temperature of the solvent generally increases both the amount of solute that can be dissolved and the rate of dissolution. For sol-gel processes, this allows for the creation of more concentrated precursor solutions.

-

Solvent Properties:

-

Polarity: The complex demonstrates solubility in both non-polar (hexane, toluene) and polar protic (isopropanol) solvents. This versatility is due to the dual nature of the molecule, with non-polar alkyl chains and polar metal-oxygen bonds.

-

Coordinating Ability: Solvents can potentially coordinate with the zirconium center, influencing the structure of the dissolved species and its solubility.

-

-

Precursor Purity: Commercial zirconium(IV) isopropoxide can have significant batch-to-batch variability in purity and color.[4][10] The presence of impurities, such as residual chlorides or hydrolysis byproducts, can negatively impact solubility. For sensitive applications, purification by recrystallization is strongly recommended.[4][10]

Visualization of Key Workflows

To aid researchers in their experimental design, the following diagrams illustrate the critical workflows for solubility determination and solvent selection.

Caption: Experimental workflow for determining the solubility of this compound complex.

Caption: Logical workflow for selecting a suitable solvent for zirconium(IV) isopropoxide.

Experimental Protocol: Gravimetric Determination of Solubility

This protocol describes a self-validating system for accurately determining the solubility of this compound complex. The trustworthiness of the result is ensured by achieving equilibrium and employing precise gravimetric measurements under strictly anhydrous conditions.

Objective: To determine the solubility of this compound complex in a given anhydrous organic solvent at a specified temperature.

Materials and Equipment:

-

This compound complex (highest purity available)

-

Anhydrous organic solvent of interest

-

Inert gas (Argon or Nitrogen, <5 ppm O₂, H₂O)

-

Schlenk line or inert atmosphere glovebox

-

Oven-dried glassware: 50 mL Schlenk flask, filter cannula, pre-weighed 25 mL Schlenk flask

-

Magnetic stirrer and stir bars

-

Thermostatically controlled bath (oil or water)

-

Analytical balance (± 0.1 mg)

-

Syringes and needles for inert atmosphere liquid transfer

Methodology:

-

Glassware and System Preparation:

-

Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or directly under vacuum on the Schlenk line.

-

Assemble the Schlenk apparatus and purge the system with inert gas for at least 30 minutes to eliminate atmospheric air and moisture.

-

-

Preparation of the Saturated Solution:

-

Under a positive pressure of inert gas, add a known mass (e.g., 20.0 mL) of the anhydrous solvent to the 50 mL Schlenk flask.

-

Begin adding the zirconium complex to the solvent in small portions while stirring until a significant amount of excess, undissolved solid remains. This ensures the solution is saturated.

-

Seal the flask and place it in the thermostatically controlled bath set to the desired experimental temperature.

-

Stir the suspension vigorously for at least 24 hours to ensure the system reaches solubility equilibrium.

-

-

Isolation of the Saturated Supernatant:

-

After the equilibration period, turn off the stirring and allow the excess solid to settle completely, which may take several hours. The supernatant liquid should be clear.

-

Weigh a clean, dry 25 mL Schlenk flask with its cap and record the mass (m_flask).

-

Using standard Schlenk technique, perform a cannula transfer of a precise volume (e.g., 10.0 mL) of the clear supernatant into the pre-weighed Schlenk flask, taking care not to transfer any solid particles.

-

-

Quantification of Dissolved Solid:

-

Attach the flask containing the supernatant to the Schlenk line and carefully remove the solvent under vacuum. Gentle heating may be applied to expedite removal, but care must be taken to avoid bumping.

-

Once the solid residue is completely dry (i.e., constant mass is achieved), backfill the flask with inert gas.

-

Weigh the sealed flask containing the dried solid residue and record the mass (m_total).

-

-

Calculation:

-

Calculate the mass of the dissolved solid (m_solute): m_solute = m_total - m_flask

-

Calculate the solubility, typically expressed in grams per 100 mL: Solubility (g/100 mL) = (m_solute / Volume of supernatant transferred (mL)) * 100

-

Safety Precautions:

-

This compound complex is a flammable solid and is irritating to the skin, eyes, and respiratory system.[5][11][12]

-

Always handle the compound in a well-ventilated area, preferably within a fume hood or glovebox.[1][11]

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11][12]

-

All operations must be conducted under an inert atmosphere due to the compound's extreme moisture sensitivity.[1]

Conclusion

The solubility of this compound complex is a critical, multi-faceted parameter that is fundamental to its successful application in materials science. While it is known to be soluble in warm hydrocarbons like hexane and toluene, and its corresponding alcohol, isopropanol, its performance is dictated by factors such as temperature and precursor purity. Above all, the exclusion of atmospheric moisture is paramount to prevent hydrolysis and ensure the integrity of the precursor solution. The experimental protocol detailed herein provides a reliable framework for researchers to quantify solubility in their specific systems, enabling the optimization of processes for the synthesis of high-quality, zirconium-based materials.

References

-

Zirconium(IV) isopropoxide | Zr(OiPr)4. Ereztech. [Link]

-

This compound. ChemBK. [Link]

-

Zirconium isopropoxide solvate solubility in isopropanol. INIS-IAEA. [Link]

-

This compound SDS, 14717-56-7 Safety Data Sheets. ChemSrc. [Link]

-

Zirconium propionate. Wikipedia. [Link]

-

This compound One Chongqing Chemdad Co. ,Ltd. Chemdad. [Link]

-

Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. ChemRxiv. [Link]

-

Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. National Center for Biotechnology Information. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Bergen Community College. [Link]

-

Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide. Dalton Transactions (RSC Publishing). [Link]

-

Modification of Different Zirconium Propoxide Precursors by Diethanolamine. Is There a Shelf Stability Issue for Sol-Gel Applications? MDPI. [Link]

-

Hybrid sol–gel coating agents based on zirconium(IV) propoxide and epoxysilane. SpringerLink. [Link]

- US6444862B1 - Synthesis and isolation of metal alkoxides.

-

Metal alkoxides and diketonates. Gelest, Inc. [Link]

-

Application of metal alkoxides in the synthesis of oxides. ResearchGate. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

Sources

- 1. Zirconium(IV) isopropoxide | Zr(OiPr)4 | Zr(C3H7O)4*C3H7OH – Ereztech [ereztech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gelest.com [gelest.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. This compound complex, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 14717-56-7 [chemicalbook.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | 14717-56-7 [amp.chemicalbook.com]

- 10. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prochemonline.com [prochemonline.com]

- 12. echemi.com [echemi.com]

thermal decomposition behavior of zirconium(IV) isopropoxide isopropanol

An In-Depth Technical Guide to the Thermal Decomposition Behavior of Zirconium(IV) Isopropoxide Isopropanol Adduct

Foreword: From Precursor to Performance Material

This compound adduct, [Zr(OiPr)4·iPrOH], stands as a cornerstone precursor in modern materials science.[1][2][3] This moisture-sensitive, white crystalline solid is prized for its utility in synthesizing high-purity zirconium dioxide (ZrO₂), a ceramic with exceptional thermal, mechanical, and chemical properties.[4][5] Its applications in fabricating advanced ceramics, nanomaterials, and thin films via sol-gel or chemical vapor deposition (CVD) processes are extensive.[4][6][7] However, the successful transition from this molecular precursor to a functional oxide material is entirely governed by its thermal decomposition behavior. A nuanced understanding of this process—the temperatures at which it transforms, the chemical species it evolves, and the solid-state phases it forms—is not merely academic. It is the critical control parameter for tuning the microstructure, crystallinity, and ultimate performance of the final zirconia product.

This guide provides an in-depth exploration of the thermal decomposition pathway of this compound. We will move beyond a simple recitation of facts to explain the causality behind the observed phenomena and detail the analytical methodologies required for a comprehensive characterization. The protocols described herein are designed as self-validating systems, ensuring that researchers can confidently and reproducibly investigate this pivotal material transformation.

The Decomposition Cascade: A Multi-Stage Transformation

The thermal decomposition of Zr(OiPr)4·iPrOH is not a singular event but a sequential cascade of physical and chemical changes. This process can be systematically studied by observing mass loss, heat flow, and the evolution of volatile byproducts as a function of temperature. The primary analytical tools for this investigation are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), typically performed using Mass Spectrometry (MS).

Stage I: Desolvation - The Initial Mass Loss

The first event, occurring at relatively low temperatures, is the endothermic release of the coordinated isopropanol molecule.

-

Process: Zr(OiPr)4·iPrOH(s) → Zr(OiPr)4(s) + iPrOH(g)

-

TGA Signature: A distinct mass loss corresponding to the molecular weight of isopropanol (~15.5% of the total mass of the adduct).

-

DSC Signature: A sharp endothermic peak corresponding to the energy required for vaporization of the isopropanol.

The temperature of this event provides insight into the binding energy of the adduct. Its clean separation from subsequent decomposition steps is crucial for processes where precise stoichiometry of the alkoxide is required.

Stage II: Ligand Decomposition - The Core Reaction

This is the most complex stage, involving the breakdown of the isopropoxide ligands. This process is often a multi-step, overlapping series of reactions that can proceed through several pathways, primarily involving elimination reactions to form zirconium-oxo-alkoxide intermediates.[8]

-

Process: The primary mechanism involves the elimination of propene and the formation of hydroxyl groups, which then condense to form water and Zr-O-Zr (zirconoxane) bridges.

-

Zr-O-CH(CH₃)₂ → Zr-OH + CH₂=CH-CH₃

-

2 Zr-OH → Zr-O-Zr + H₂O

-

-

TGA Signature: A significant and often broad mass loss step occurring over a wide temperature range (typically ~200-400 °C).

-

DSC Signature: A combination of endothermic (bond-breaking) and exothermic (formation of stable Zr-O bonds) events, often resulting in a broad, complex exothermic feature.

-

EGA-MS Signature: Detection of evolved species with mass-to-charge ratios corresponding to propene (m/z 42), isopropanol (m/z 60), and water (m/z 18).

The exact temperature range and profile of this stage are highly sensitive to the heating rate and atmosphere. The formation of these oxo-alkoxide and hydroxide intermediates is a critical step in the polymerization process that builds the inorganic oxide network.[8]

Stage III: Residual Organic Removal & Amorphous Oxide Formation

Following the main ligand decomposition, residual organic fragments and hydroxyl groups are removed at higher temperatures.

-

Process: Combustion or pyrolysis of tightly bound organic residues and dehydroxylation of the amorphous solid.

-

TGA Signature: A gradual, continuous mass loss until a stable plateau is reached. The final residual mass should correspond to the theoretical yield of pure ZrO₂.

-

DSC Signature: Broad, low-intensity exothermic events associated with the combustion of char.

The solid product at the end of this stage is typically an amorphous zirconium oxyhydroxide or oxide.[9]

Stage IV: Crystallization - The Emergence of Order

The final event, which occurs without any mass loss, is the crystallization of the amorphous solid into a defined zirconia polymorph.

-

Process: Amorphous ZrO₂ → Tetragonal ZrO₂ (t-ZrO₂) → Monoclinic ZrO₂ (m-ZrO₂)

-

TGA Signature: No mass change; the TGA curve is a flat plateau.

-

DSC Signature: A sharp, distinct exothermic peak. The temperature of this exotherm is the crystallization temperature.

-

XRD Signature: Analysis of samples heated past this temperature reveals crystalline diffraction patterns. Often, the metastable tetragonal phase forms first due to its lower surface energy, which is favored in nanocrystalline materials.[9][10] Upon further heating, it will irreversibly transform to the thermodynamically stable monoclinic phase.[10]

The ability to control the formation of the tetragonal phase, which has superior mechanical properties, is a key objective in many zirconia applications.[5]

Experimental Workflow & Protocols

A robust investigation into the thermal behavior of zirconium(IV) isopropoxide requires a multi-faceted analytical approach. The following diagram and protocols outline a comprehensive workflow.

Caption: Comprehensive workflow for characterizing the thermal decomposition of Zr(OiPr)₄·iPrOH.

Protocol 1: Simultaneous Thermogravimetric Analysis - Differential Scanning Calorimetry - Mass Spectrometry (TGA-DSC-MS)

-

Objective: To simultaneously measure mass loss, heat flow, and identify evolved gaseous species. This is the most efficient method for elucidating the decomposition pathway.

-

Methodology:

-

Sample Preparation: Inside a nitrogen or argon-filled glovebox, accurately weigh 5-10 mg of Zr(OiPr)4·iPrOH into an alumina crucible.[11] The inert environment is critical to prevent premature hydrolysis.

-

Instrumentation: Use a calibrated simultaneous TGA-DSC instrument coupled via a heated transfer line to a quadrupole mass spectrometer.[12][13]

-

Atmosphere: Purge the instrument with high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min) to ensure a non-reactive environment.[11]

-

Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 1000 °C at a linear heating rate of 10 °C/min.[11] This rate provides a good balance between resolution and experimental time.

-

MS Acquisition: Set the mass spectrometer to scan a mass range of 10-100 amu to detect expected fragments like water (18), propene (42), and isopropanol (45, 60).

-

-

Self-Validation: The final residual mass from the TGA should closely match the theoretical percentage of ZrO₂ in the precursor molecule. The integral of the DSC crystallization peak should be reproducible across multiple runs.

Protocol 2: Temperature-Resolved X-ray Diffraction (XRD)

-

Objective: To identify the solid-state phases present at various stages of decomposition.

-

Methodology:

-

Sample Preparation: Place several aliquots of the precursor in a tube furnace under an inert atmosphere.

-

Heat Treatment: Heat the samples to specific target temperatures identified from the TGA-DSC analysis (e.g., after desolvation, after ligand decomposition, and after the crystallization exotherm). Hold at each temperature for 1 hour to ensure complete transformation, then cool to room temperature.

-

XRD Analysis: Grind the resulting powders gently. Mount each sample on a zero-background holder and analyze using a powder X-ray diffractometer with Cu-Kα radiation.

-

Data Analysis: Compare the resulting diffraction patterns to standard databases (e.g., JCPDS) to identify the amorphous or crystalline (tetragonal, monoclinic) phases of zirconia.[14][15][16]

-

-

Self-Validation: The sample heated to the highest temperature should yield a sharp diffraction pattern corresponding to the stable monoclinic phase of ZrO₂.

Quantitative Data Summary & Mechanistic Overview

The data obtained from the analytical workflow can be summarized to provide a clear picture of the decomposition process.

| Stage | Process | Typical Temperature Range (°C) | TGA Event | DSC Event | Evolved Species (from MS) | Solid Residue (from XRD) |

| I | Desolvation | 50 - 150 | ~15.5% Mass Loss | Endotherm | Isopropanol | Zr(OiPr)₄ |

| II | Ligand Decomposition | 200 - 400 | Significant Mass Loss | Broad Exotherm | Propene, Water, Isopropanol | Amorphous ZrOₓ(OH)ᵧ |

| III | Residual Carbon Removal | 400 - 550 | Gradual Mass Loss | Weak Exotherm | H₂O, CO₂ | Amorphous ZrO₂ |

| IV | Crystallization | > 400 (varies) | No Mass Loss | Sharp Exotherm | None | t-ZrO₂ then m-ZrO₂ |

Note: The exact temperatures can vary based on factors like heating rate, particle size, and atmospheric purity.

The following diagram illustrates the proposed chemical transformation pathway.

Caption: Proposed chemical pathway for the thermal decomposition of Zr(OiPr)₄·iPrOH.

Conclusion for the Applied Scientist

The thermal decomposition of this compound is a well-defined, multi-stage process that is fundamental to its use as a precursor. By employing a systematic analytical approach combining TGA, DSC, MS, and XRD, researchers can gain precise control over the synthesis of zirconia materials. The key takeaways for process optimization are:

-

The initial desolvation step must be accounted for in stoichiometric calculations.

-

The broad temperature range of ligand decomposition highlights the importance of a controlled, steady heating ramp to ensure uniform conversion and prevent uncontrolled exothermic events.

-

The crystallization temperature, identified by DSC, is the minimum temperature required to achieve a crystalline oxide phase. Processing below this temperature will yield amorphous material, while processing above it allows for phase engineering of the final zirconia product.

By mastering the insights provided by this thermal analysis workflow, professionals in materials science and drug development can reliably engineer zirconium oxide materials with tailored crystallinity, phase composition, and performance characteristics.

References

-

Ereztech. (n.d.). Zirconium(IV) isopropoxide | Zr(OiPr)4. Retrieved from [Link]

-

Gautam, S., & Kumar, S. (2021). Zirconia-based nanomaterials: recent developments in synthesis and applications. Nanoscale Advances, 3(15), 4265-4284. Retrieved from [Link]

-

Dalton Transactions. (2024). Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. Retrieved from [Link]

-

AIP Publishing. (2012). Synthesis of Zirconium Oxide Nanoparticle by Sol-Gel Technique. AIP Conference Proceedings, 1482, 353. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure and thermal decomposition of Zr6O4(OH)4(CH3CH2COO)12. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Highly Stabilized Zirconia Sol from Zirconium n-propoxide-diglycol System. Retrieved from [Link]

-

ResearchGate. (n.d.). XRD patterns: a zirconium (IV) isopropoxide and b ZrP. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Zirconia Precursor on the Properties of ZrO2 SiO2 Sol-Gel Oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the precursors a Zr (IV) n-propoxide, b yttrium acetate hydrate, and c Ti(IV) isopropoxide. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA curves: a zirconium (IV) isopropoxide and b ZrP. Retrieved from [Link]

-

ResearchGate. (n.d.). XRD patterns of the different zirconia samples. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Synthesis of Heterometallic Zirconium Alkoxide Single-Source Precursors for Bimetallic Oxide Deposition. Inorganic Chemistry, 61(47), 18889–18899. Retrieved from [Link]

-

ResearchGate. (n.d.). Metastable Transitions of Zirconium Oxide Obtained from Decomposition of Alkoxides. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Thermal gravitational analysis (TGA) and (b) Differential Scanning.... Retrieved from [Link]

-

ResearchGate. (n.d.). XRD patterns of zirconia samples prepared via a solvothermal synthesis.... Retrieved from [Link]

-

ResearchGate. (n.d.). XRD pattern of zirconia prepared by conventional precipitation method without ultrasonication. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of Heterometallic Zirconium Alkoxide Single-Source Precursors for Bimetallic Oxide Deposition. Inorganic Chemistry, 61(47), 18889–18899. Retrieved from [Link]

-

Scilit. (1993). Novel synthetic method for the catalytic use of thermally stable zirconia: thermal decomposition of zirconium alkoxides in organic media. Applied Catalysis A: General, 97(2), L25-L30. Retrieved from [Link]

-

ResearchGate. (n.d.). Metal Oxoalkoxides. Synthesis, Properties and Structures. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, structural characterization, and thermal properties of zirconium(IV) β-ketodiester complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Physico-Chemical Studies of Double Alkoxides and their Allied Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The thermal decomposition of zirconium oxyhydroxide. Retrieved from [Link]

-

Dalton Transactions. (2024). Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. Retrieved from [Link]

-

PubMed Central (PMC). (2024). Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. Dalton Transactions, 53(28), 12781–12788. Retrieved from [Link]

-

ChemRxiv. (2023). Synthesis of Zirconium(IV) and Hafnium(IV) isopropoxide and tert-butoxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Engineering of Metal Alkoxides for Solution Phase Synthesis of High‐Tech Metal Oxide Nanomaterials. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the reaction of high-temperature H2S decomposition on metal oxides (γ-Al2O3,α-Fe2O3,V2O5). Retrieved from [Link]

-

SciELO. (2021). Thermal decomposition and reaction sintering for synthesis of mullite-zirconia composite using kaolin, γ-alumina, and zirconia. Cerâmica, 67(384). Retrieved from [Link]

-

Ereztech. (n.d.). Zirconium Isopropoxide isopropanol complex. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (2014). Thermal: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Microscopy Instrumentation for.... Retrieved from [Link]

-

PubMed Central (PMC). (2017). The Study of Titanium and Zirconium Ions in Water by MPT-LTQ Mass Spectrometry in Negative Mode. International Journal of Molecular Sciences, 18(10), 2049. Retrieved from [Link]

-

Sci-Hub. (1998). FTIR study of defects produced in ZrO2 samples by thermal treatment Residual species into cavities and surface defects. Journal of the Chemical Society, Faraday Transactions, 94(20), 3047-3053. Retrieved from [Link]

-

SFU Summit. (n.d.). Chemisorption and thermal decomposition of alcohols on magnesium oxide and tungsten oxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Titanium. Retrieved from [Link]

-

ResearchGate. (n.d.). Decomposition Pathways of Titanium Isopropoxide Ti(OiPr)4: New Insights from UV-Photodissociation Experiments and Quantum Chemical Calculations. Retrieved from [Link]

Sources

- 1. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Zirconium(IV) isopropoxide | Zr(OiPr)4 | Zr(C3H7O)4*C3H7OH – Ereztech [ereztech.com]

- 5. scielo.br [scielo.br]

- 6. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. iitk.ac.in [iitk.ac.in]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

1H NMR and 13C NMR spectra of zirconium(IV) isopropoxide isopropanol complex

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Zirconium(IV) Isopropoxide Isopropanol Complex

Introduction: Beyond a Simple Formula

Zirconium(IV) isopropoxide, often utilized as its stable isopropanol adduct, Zr(OCH(CH₃)₂)₄·(CH₃)₂CHOH, is a cornerstone precursor in materials science.[1] Its application in the sol-gel and chemical vapor deposition routes to generate high-purity zirconia (ZrO₂) for advanced ceramics, catalysts, and functional coatings is well-documented.[2] While its chemical formula appears straightforward, the solution-state structure of this complex is far from static. It exists in a dynamic equilibrium involving multiple oligomeric forms and rapidly exchanging ligands. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for probing these dynamics, but interpreting the resulting spectra requires a nuanced understanding of the underlying chemical exchange phenomena.

This guide serves as a technical resource for researchers and drug development professionals, providing field-proven insights into the acquisition and interpretation of ¹H and ¹³C NMR spectra of this fluxional molecule. We will explore the causality behind the observed spectral features, detail rigorous experimental protocols for handling this air-sensitive compound, and provide a framework for extracting meaningful structural information.

Part 1: The Structural Context – Aggregation and Dynamic Ligand Exchange

The fundamental reason for the complexity of the NMR spectra of zirconium(IV) isopropoxide is its tendency to form oligomers (such as dimers, trimers, or tetramers) in non-coordinating solvents.[3] In these structures, the zirconium centers expand their coordination spheres by forming bridges with isopropoxide ligands. This creates at least two distinct chemical environments: terminal and bridging alkoxide groups.

Furthermore, these ligands are not static. At room temperature, a rapid intramolecular exchange occurs where terminal and bridging isopropoxide groups interchange positions.[3] Concurrently, the coordinated isopropanol molecule can also exchange with the isopropoxide ligands. This fluxional behavior is a classic example of a chemical exchange process that profoundly influences the appearance of the NMR spectrum.[4][5] The rate of this exchange, relative to the NMR timescale, dictates whether the spectrum shows distinct signals for each environment, broadened signals, or a single time-averaged signal.

Caption: Dynamic equilibria of the zirconium isopropoxide complex.

Part 2: Interpreting the NMR Spectra

The dynamic processes described above are directly reflected in the ¹H and ¹³C NMR spectra. The key to interpretation is recognizing that the observed signals are often an average of multiple, rapidly interconverting states.

¹H NMR Spectrum: A Window into Fluxionality

At room temperature in a deuterated non-coordinating solvent like benzene-d₆, the ¹H NMR spectrum of Zr(OⁱPr)₄·ⁱPrOH does not show the sharp, distinct multiplets one might expect for five unique isopropanol/isopropoxide units. Instead, it is characterized by very broad signals.[6][7] This broadening is a hallmark of a system undergoing chemical exchange at a rate that is intermediate on the NMR timescale.[8][9]

The integration of these broad signals is crucial for assignment. Reports show a ratio of 1:5:30, which corresponds to the single hydroxyl proton of the isopropanol adduct, the five total methine (CH) protons, and the thirty total methyl (CH₃) protons from the four isopropoxide ligands and the one isopropanol molecule.[10]

| Proton Type | Reported Chemical Shift (δ, ppm) in C₆D₆ | Assignment & Rationale |

| Hydroxyl (-OH) | ~6.0–6.5 (broad singlet) | The single -OH proton of the coordinated isopropanol molecule.[10] Its breadth is due to exchange. |

| Methine (-CH) | ~4.0–5.5 (very broad signal) | An averaged signal for the methine protons of the four isopropoxide ligands and the one isopropanol adduct.[6][7][10] |

| Methyl (-CH₃) | ~1.0–2.0 (very broad signal) | An averaged signal for the methyl protons of all five isopropoxy-type units.[6][7][10] |

The Power of Variable-Temperature (VT) NMR: To deconstruct this dynamic system, VT-NMR is an indispensable tool.

-

Cooling: As the sample temperature is lowered, the rate of ligand exchange slows. This should result in the decoalescence of the broad room-temperature signals into multiple, sharper signals corresponding to the now distinct terminal and bridging isopropoxide environments.[9]

-

Warming: Conversely, increasing the temperature accelerates the exchange rate. This drives the system into the fast-exchange regime, resulting in sharper, time-averaged signals.

¹³C NMR Spectrum: A Picture of Rapid Averaging

The ¹³C NMR spectrum provides a complementary view. Due to the larger chemical shift dispersion of ¹³C NMR, exchange processes that are intermediate on the ¹H timescale are often fast on the ¹³C timescale. Consequently, the room-temperature ¹³C{¹H} NMR spectrum of Zr(OⁱPr)₄·ⁱPrOH is deceptively simple, typically showing only two sharp signals.[6][7]

| Carbon Type | Reported Chemical Shift (δ, ppm) in C₆D₆ | Assignment & Rationale |

| Methine (-CH) | ~69.7 | A single, sharp, time-averaged signal for the methine carbons of all isopropoxide and isopropanol units.[6][7] |

| Methyl (-CH₃) | ~26.6 | A single, sharp, time-averaged signal for the methyl carbons of all isopropoxide and isopropanol units.[6][7] |

Self-Validating with DEPT: Although the assignments are straightforward, running Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments provides authoritative confirmation. A DEPT-135 spectrum will show a positive signal for the CH₃ groups and a positive signal for the CH groups. A DEPT-90 spectrum will show a signal only for the CH carbons. This definitively validates the assignments made from the broadband-decoupled spectrum.

Part 3: Field-Proven Experimental Protocol

Given the high moisture sensitivity of zirconium(IV) isopropoxide, meticulous experimental technique is not merely recommended; it is required for obtaining high-quality, reproducible data.[2] Contamination with water will lead to hydrolysis, formation of oxo-bridged species, and uninterpretable spectra.

Methodology: Sample Preparation and Data Acquisition

1. Essential Materials & Instrumentation

-

This compound complex (stored under inert gas).

-

High-quality deuterated solvent (e.g., benzene-d₆), dried over molecular sieves or potassium mirror and degassed via freeze-pump-thaw cycles.[11][12]

-

J-Young valve NMR tube, oven-dried at >120°C for several hours and cooled under vacuum.[11][13]

-

Inert atmosphere workspace (Schlenk line or nitrogen/argon-filled glovebox).[14][15]

-

NMR Spectrometer (≥400 MHz recommended for better resolution).

2. Step-by-Step Sample Preparation (Inert Atmosphere)

-

Environment: Perform all manipulations within a glovebox or on a Schlenk line.[13][15]

-

Weighing: In the inert atmosphere, weigh approximately 15-25 mg of Zr(OⁱPr)₄·ⁱPrOH directly into a small, dry vial. This concentration is a robust choice for acquiring both ¹H and ¹³C spectra in a reasonable time.[11][12]

-

Solvent Addition: Using a gas-tight syringe, add ~0.7 mL of the dry, degassed deuterated solvent to the vial.[11] Gently swirl to ensure complete dissolution.

-

Filtration (Causality): To prevent line broadening from microscopic solid particles that distort magnetic field homogeneity, filter the solution into the J-Young NMR tube.[12] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[12]

-

Transfer: Carefully transfer the filtered solution into the pre-dried J-Young NMR tube.

-

Sealing: Securely close the J-Young valve. The sample is now isolated from the atmosphere and can be safely transported to the spectrometer.[13]

Caption: Workflow for air-sensitive NMR sample preparation.

3. Spectrometer Acquisition Parameters

-

Locking and Shimming: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition:

-

Use a standard single-pulse experiment.

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 8-16 scans should suffice given the concentration.

-

-

¹³C{¹H} Acquisition:

-

Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition time: ~1-1.5 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: Due to the lower natural abundance of ¹³C, 256 to 1024 scans may be necessary for a good signal-to-noise ratio.

-

-

Variable-Temperature (VT) Studies:

-

Begin with the room temperature experiment.

-

For low-temperature studies, decrease the temperature in 10-20 K increments. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before shimming and acquiring data.

-

Repeat for high-temperature studies.

-

Conclusion

The NMR spectroscopic characterization of this compound complex is a case study in the analysis of fluxional molecules. The seemingly simple spectra obtained at room temperature conceal a complex interplay of oligomerization and rapid ligand exchange. A correct interpretation is only possible when the principles of dynamic NMR are considered, and high-quality data can only be acquired through rigorous adherence to air-sensitive handling protocols. By leveraging techniques such as variable-temperature NMR and DEPT, researchers can move beyond a superficial analysis to a deeper, more accurate understanding of the solution-state structure and behavior of this vital materials precursor.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Borys, A. (2024, October 15). 6: NMR Preparation. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Preparing NMR Samples on a Schlenk Line. Retrieved from [Link]

-

ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]

-

van der Moolen, M. J., et al. (2023). Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. ChemRxiv. Retrieved from [Link]

-

van der Moolen, M. J., et al. (2023). Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. RSC Advances, 13(36), 25333–25341. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid state ¹³C NMR spectra: a zirconium (IV) isopropoxide, b ZrP and c.... Retrieved from [Link]

-

van der Moolen, M. J., et al. (2023). Synthesis of Zirconium(IV) and Hafnium(IV) isopropoxide and tert-butoxide. ChemRxiv. Retrieved from [Link]

-

Bradley, D. C., & Holloway, C. E. (1968). Nuclear magnetic resonance and cryoscopic studies on some alkoxides of titanium, zirconium, and hafnium. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 219-223. Retrieved from [Link]

- Singh, A., et al. (2021). Structural chemistry of modified zirconium (IV) complexes: Preparation, spectroscopic characterization and DFT assisted optimize. Journal of Molecular Structure, 1230, 129881.

-

van der Moolen, M. J., et al. (2023). Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. RSC Advances, 13(36), 25333-25341. Retrieved from [Link]

-

Daffern, N., et al. (2021). Dynamical Models of Chemical Exchange in Nuclear Magnetic Resonance Spectroscopy. The Biophysicist, 2(1), e20210012. Retrieved from [Link]

-

van der Moolen, M. J., et al. (2022). Complexation and disproportionation of group 4 metal (alkoxy) halides with phosphine oxides. Dalton Transactions, 51(2), 708-715. Retrieved from [Link]

-

Ereztech. (n.d.). Zirconium(IV) isopropoxide. Retrieved from [Link]

-